![molecular formula C15H18N2S B5651824 1-phenyl-4-(3-thienylmethyl)piperazine CAS No. 414887-78-8](/img/structure/B5651824.png)
1-phenyl-4-(3-thienylmethyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to 1-phenyl-4-(3-thienylmethyl)piperazine, often involves multi-step reactions starting from simple precursors. These processes may include reactions such as the Mannich reaction, Claisen-Schmidt condensation, and cyclization reactions. For example, Kumar et al. (2017) described the synthesis of novel derivatives involving Claisen Schmidt condensation and Mannich’s reaction, showcasing typical synthetic routes that could be adapted for 1-phenyl-4-(3-thienylmethyl)piperazine derivatives (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of piperazine derivatives, including 1-phenyl-4-(3-thienylmethyl)piperazine, can be characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the compound's molecular conformation, bond lengths, and angles, essential for understanding its chemical behavior. For instance, the structures of related piperazine derivatives with potential anti-malarial activity were elucidated using X-ray crystallography, demonstrating the importance of molecular conformation in biological activity (Cunico et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives participate in various chemical reactions, including nucleophilic substitutions, acylation, and coupling reactions, which are crucial for the synthesis of pharmacologically active compounds. The reactivity of these compounds can be influenced by the nature of substituents on the piperazine ring and the surrounding molecular framework. For example, the study by Romagnoli et al. (2008) on allosteric enhancers of the A1 adenosine receptor highlighted how substituents on the piperazine moiety significantly impact the compound's biological activity (Romagnoli et al., 2008).
properties
IUPAC Name |
1-phenyl-4-(thiophen-3-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2S/c1-2-4-15(5-3-1)17-9-7-16(8-10-17)12-14-6-11-18-13-14/h1-6,11,13H,7-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMIWJFZXGSDDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301284404 |
Source
|
Record name | 1-Phenyl-4-(3-thienylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(3-thienylmethyl)piperazine | |
CAS RN |
414887-78-8 |
Source
|
Record name | 1-Phenyl-4-(3-thienylmethyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=414887-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenyl-4-(3-thienylmethyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301284404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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